1,2-Bis(chloroacetoxy)ethane

Catalog No.
S662600
CAS No.
6941-69-1
M.F
C6H8Cl2O4
M. Wt
215.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(chloroacetoxy)ethane

CAS Number

6941-69-1

Product Name

1,2-Bis(chloroacetoxy)ethane

IUPAC Name

2-(2-chloroacetyl)oxyethyl 2-chloroacetate

Molecular Formula

C6H8Cl2O4

Molecular Weight

215.03 g/mol

InChI

InChI=1S/C6H8Cl2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2

InChI Key

HIIBHBNRMVLLKH-UHFFFAOYSA-N

SMILES

C(COC(=O)CCl)OC(=O)CCl

Canonical SMILES

C(COC(=O)CCl)OC(=O)CCl

1,2-Bis(chloroacetoxy)ethane, with the molecular formula C₆H₈Cl₂O₄ and a molecular weight of 215.03 g/mol, is a chemical compound characterized by the presence of two chloroacetoxy groups attached to an ethane backbone. It appears as a solid at room temperature, with a melting point of approximately 41 °C and a boiling point of about 158 °C . The compound is known for its utility in various biochemical applications, particularly in proteomics research.

  • Film formation: The compound might form a protective film on the metal surface, hindering the contact of corrosive agents [].
  • Passivation: It could interact with the metal surface, forming a passive layer that reduces corrosion susceptibility [].

Limited applications

While 1,2-Bis(chloroacetoxy)ethane (also known as di(2-chloroethyl) ether or dichloroethyl ether) has been used in some scientific research, its applications appear to be limited. A search of scientific databases reveals only a handful of studies mentioning its use.

One example of its use is in the synthesis of a specific type of ionic liquid (). However, due to the inherent dangers associated with 1,2-Bis(chloroacetoxy)ethane, safer alternatives are often preferred in research settings.

Due to its reactive chloroacetoxy groups. Key reactions include:

  • Nucleophilic Substitution: The chloroacetoxy groups can be replaced by nucleophiles, leading to the formation of new compounds.
  • Esterification: The compound can react with alcohols to form esters.
  • Hydrolysis: In the presence of water, the chloroacetoxy groups can be hydrolyzed to yield chloroacetic acid and ethanol .

These reactions make it a versatile intermediate in organic synthesis.

The synthesis of 1,2-bis(chloroacetoxy)ethane typically involves:

  • Chlorination of Acetic Anhydride: This method involves the reaction of acetic anhydride with chlorine to produce chloroacetyl derivatives.
  • Esterification Reactions: Ethylene glycol can react with chloroacetic acid under acidic conditions to yield 1,2-bis(chloroacetoxy)ethane .

These methods highlight its synthetic accessibility for laboratory and industrial applications.

1,2-Bis(chloroacetoxy)ethane is primarily used in:

  • Biochemical Research: It serves as a reagent in proteomics and other biochemical assays.
  • Synthesis of Other Compounds: It acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
  • Chemical Analysis: Utilized in analytical chemistry for the derivatization of compounds.

Its unique properties make it valuable in both academic and industrial settings.

Interaction studies involving 1,2-bis(chloroacetoxy)ethane focus on its reactivity with biological molecules. Notable areas include:

  • Protein Interactions: Investigations into how it modifies proteins or interacts with enzymes.
  • Cellular Uptake Studies: Research into how effectively it penetrates cell membranes and its subsequent effects on cellular processes .

These studies are crucial for understanding its potential therapeutic applications.

Several compounds share structural similarities with 1,2-bis(chloroacetoxy)ethane. These include:

Compound NameMolecular FormulaUnique Features
1,2-Bis(chloromethoxy)ethaneC₄H₈Cl₂O₂Contains methoxy instead of chloroacetoxy
1,2-Bis(2-chloroethoxy)ethaneC₆H₈Cl₂O₄Features ethoxy groups; similar reactivity
Chloroacetic AcidC₂H₃ClO₂A simpler structure; used extensively in synthesis

Uniqueness

1,2-Bis(chloroacetoxy)ethane is unique due to its dual chloroacetoxy groups which enhance its reactivity compared to other similar compounds. This allows for diverse applications in organic synthesis and biochemical research that may not be achievable with simpler structures like chloroacetic acid.

XLogP3

1.2

Melting Point

45.5 °C

Other CAS

6941-69-1

Wikipedia

Ethylene bis(chloroacetate)

Dates

Modify: 2023-08-15

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